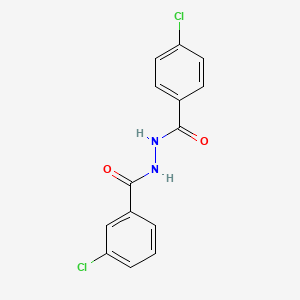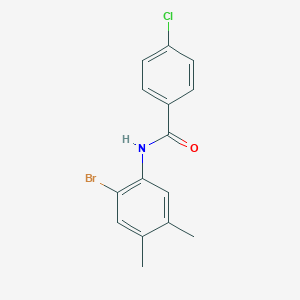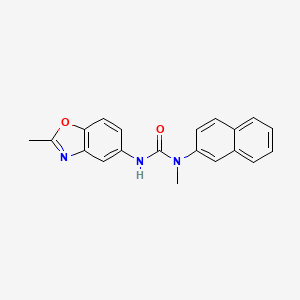
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells. PTC-209 has been shown to have potential applications in cancer treatment and stem cell research.
Mechanism of Action
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide works by inhibiting the activity of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells. BMI-1 is overexpressed in cancer stem cells and is responsible for their self-renewal and resistance to chemotherapy. By inhibiting BMI-1, 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can prevent the self-renewal of cancer stem cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the self-renewal of cancer stem cells, induce the differentiation of embryonic stem cells, and promote the apoptosis of cancer cells. 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is its specificity for BMI-1. It does not affect the activity of other proteins, making it a valuable tool for studying the role of BMI-1 in stem cell self-renewal and cancer progression. However, 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has some limitations in lab experiments. It is a small molecule inhibitor and may not be effective in inhibiting the activity of BMI-1 in vivo. It may also have off-target effects that could affect the interpretation of results.
Future Directions
There are several future directions for research on 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide. One direction is to investigate its potential applications in other types of cancer and in combination with other chemotherapy drugs. Another direction is to develop more potent and specific inhibitors of BMI-1 that could be used in clinical settings. Additionally, further studies are needed to understand the mechanisms of action of 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide and its potential side effects.
Synthesis Methods
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the use of 2-oxo-2H-chromene-3-carboxylic acid, 4-phenylthiazol-2-amine, and other reagents to produce the final product. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in cancer treatment and stem cell research. In cancer treatment, 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been shown to inhibit the self-renewal of cancer stem cells, which are responsible for tumor growth and resistance to chemotherapy. In stem cell research, 2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been used to inhibit the self-renewal of embryonic stem cells and induce their differentiation into specific cell types.
properties
IUPAC Name |
2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-17(14-10-13-8-4-5-9-16(13)24-18(14)23)21-19-20-15(11-25-19)12-6-2-1-3-7-12/h1-11H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHASMEUHLBAJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)


![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)

![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)


![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)